An In-depth Technical Guide to 4-Bromo-3-chloro-6-fluoroquinoline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Bromo-3-chloro-6-fluoroquinoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-bromo-3-chloro-6-fluoroquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes theoretical knowledge with practical insights to offer a thorough understanding of this compound's core characteristics.
Introduction
The quinoline scaffold is a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antibacterial, and antimalarial properties.[1][2] The strategic placement of halogen atoms on the quinoline ring system can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its binding affinity to biological targets.[2] 4-Bromo-3-chloro-6-fluoroquinoline is a unique trifunctionalized quinoline that presents multiple reaction sites, making it a versatile building block for the synthesis of complex molecular architectures.
Molecular Structure of 4-Bromo-3-chloro-6-fluoroquinoline
Caption: Molecular structure of 4-Bromo-3-chloro-6-fluoroquinoline.
Physicochemical Properties
A summary of the key physicochemical properties of 4-bromo-3-chloro-6-fluoroquinoline is presented below. It is important to note that due to the compound's specificity, some properties are calculated based on its structure.
| Property | Value | Source |
| Molecular Formula | C₉H₄BrClFN | Calculated |
| Molecular Weight | 260.49 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow solid | Analogy to similar compounds[3][4] |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical knowledge |
Proposed Synthesis
A plausible synthetic route for 4-bromo-3-chloro-6-fluoroquinoline can be conceptualized based on established methodologies for quinoline synthesis, such as the Gould-Jacobs reaction.[5] A potential starting material for this synthesis is 4-bromo-3-chloro-6-fluoroaniline. While the direct synthesis of this specific aniline is not widely reported, it can be envisioned through multi-step functionalization of simpler anilines.[6][7]
Proposed Synthetic Workflow
Caption: Proposed synthesis of 4-Bromo-3-chloro-6-fluoroquinoline.
Step-by-Step Methodology:
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Condensation: 4-Bromo-3-chloro-6-fluoroaniline is reacted with diethyl (ethoxymethylene)malonate. This reaction typically proceeds by heating the reactants, often without a solvent or in a high-boiling solvent like diphenyl ether, to form the corresponding acrylate intermediate.
-
Thermal Cyclization: The acrylate intermediate undergoes thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline core. This is a key step in the Gould-Jacobs reaction.[5]
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Halogenation: The resulting 4-hydroxyquinoline is then treated with a halogenating agent, such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃), to convert the hydroxyl group at the 4-position into a bromine atom, yielding the final product, 4-bromo-3-chloro-6-fluoroquinoline.
This proposed synthesis is based on well-established quinoline chemistry and offers a logical pathway to the target molecule. The choice of reagents and reaction conditions would require empirical optimization for maximizing yield and purity.
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-bromo-3-chloro-6-fluoroquinoline is dictated by the electronic properties of the quinoline ring and the nature of the halogen substituents. The pyridine ring is electron-deficient, which activates the 4-position (and to a lesser extent, the 2-position) to nucleophilic aromatic substitution (SNAr). The bromo group at the 4-position is a good leaving group, making this site highly susceptible to displacement by nucleophiles.
The chloro and fluoro groups on the benzene ring are less reactive towards nucleophilic substitution under typical conditions. However, the bromine and chlorine atoms can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at these positions, further diversifying the molecular scaffold.[3]
Reactivity Map
Caption: Reactivity of 4-Bromo-3-chloro-6-fluoroquinoline.
The differential reactivity of the halogen atoms can potentially be exploited for selective, sequential functionalization, making this molecule a valuable intermediate in combinatorial chemistry and library synthesis.
Potential Applications in Drug Discovery and Materials Science
Given the established biological activity of quinoline derivatives, 4-bromo-3-chloro-6-fluoroquinoline is a promising scaffold for the development of novel therapeutic agents.[1][8] Its polyhalogenated nature makes it a candidate for the design of kinase inhibitors, antimicrobials, and anticancer agents.[2][3] The ability to selectively functionalize the molecule at its various halogenated positions allows for the fine-tuning of its pharmacological profile.
In the realm of materials science, quinoline derivatives have found applications in the development of organic light-emitting diodes (OLEDs) and solar cells.[3] The extended π-system of the quinoline core, combined with the electronic modifications imparted by the halogen substituents, can be leveraged to create novel materials with tailored optoelectronic properties.
Safety and Handling
As with any halogenated organic compound, 4-bromo-3-chloro-6-fluoroquinoline should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. While specific toxicity data for this compound is not available, related halogenated anilines and quinolines are known to be toxic if swallowed, and can cause skin and eye irritation.[7][9] A comprehensive material safety data sheet (MSDS) should be consulted before handling.
Conclusion
4-Bromo-3-chloro-6-fluoroquinoline is a synthetically versatile building block with significant potential in both medicinal chemistry and materials science. While detailed experimental data for this specific isomer is limited, its chemical properties and reactivity can be reliably predicted based on the extensive knowledge of quinoline chemistry. The strategic arrangement of three different halogen atoms provides a platform for the development of complex and diverse molecular architectures, paving the way for the discovery of novel drugs and advanced materials. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.
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